molecular formula C17H15BrN2O3S2 B2949213 N-(6-bromobenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)benzamide CAS No. 899967-85-2

N-(6-bromobenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)benzamide

Cat. No.: B2949213
CAS No.: 899967-85-2
M. Wt: 439.34
InChI Key: UMEHRVSIOLDMRS-UHFFFAOYSA-N
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Description

N-(6-bromobenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)benzamide is a synthetic organic compound with the molecular formula C 17 H 15 BrN 2 O 3 S 2 and a molecular weight of 439.4 g/mol . Its structure is characterized by a benzothiazole core, a bromo substituent, and an isopropylsulfonyl benzamide group . This compound is part of the benzothiazole chemical class, a scaffold recognized in medicinal chemistry for its wide range of potential biological activities. Structurally similar N-(thiazol-2-yl)-benzamide analogs have been identified in scientific literature as a novel class of selective Zinc-Activated Channel (ZAC) antagonists, functioning as negative allosteric modulators . These findings suggest that benzothiazole-based molecules like this compound are valuable pharmacological tools for researching Cys-loop receptors and their physiological roles . Furthermore, related benzothiazole derivatives are frequently investigated for various therapeutic areas, including as inhibitors for enzymes like urease, α-glucosidase, and α-amylase, indicating the broader research utility of this chemical family . This product is intended for research purposes only and is not designed for human therapeutic or veterinary use.

Properties

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)-3-propan-2-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O3S2/c1-10(2)25(22,23)13-5-3-4-11(8-13)16(21)20-17-19-14-7-6-12(18)9-15(14)24-17/h3-10H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMEHRVSIOLDMRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-bromobenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)benzamide is a complex organic compound that has garnered attention in scientific research due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a unique structural arrangement characterized by:

  • Molecular Formula : C₁₈H₁₈BrN₃O₂S
  • Molecular Weight : Approximately 439.4 g/mol
  • Functional Groups : It includes a bromine atom at the 6-position of the benzo[d]thiazole ring and an isopropylsulfonyl group, which may influence its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Benzothiazole Core : This is achieved through cyclization reactions involving 2-aminothiophenol.
  • Bromination : The introduction of the bromine atom at the 6-position is performed using brominating agents.
  • Sulfonylation : The isopropylsulfonyl group is introduced through reactions with sulfonyl chlorides under basic conditions.

Biological Activity

Research indicates that compounds with structural similarities to this compound exhibit a range of biological activities, including:

Anticancer Activity

Studies have shown that benzothiazole derivatives can induce apoptosis in cancer cells. For instance, compounds similar to this benzamide have demonstrated significant cytotoxicity against various cancer cell lines, including breast cancer and leukemia cells. The mechanism often involves the activation of apoptotic pathways, particularly through interactions with proteins like p53 and caspases .

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity. In vitro studies have indicated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .

Inhibition of Protein Interactions

The compound may also inhibit specific protein-protein interactions crucial in disease processes, such as neurodegenerative diseases. For example, similar compounds have been identified as inhibitors of amyloid beta peptide interactions, which are implicated in Alzheimer's disease .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound activates mitochondrial pathways leading to cytochrome c release and caspase activation.
  • Antimicrobial Action : It disrupts bacterial cell wall synthesis or function.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways related to cancer progression or microbial resistance .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
N-(4-methylbenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)benzamideMethyl group substitutionVaries in anticancer activity due to structural differences
N-(6-chlorobenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)benzamideChlorine instead of brominePotentially less reactive than brominated counterpart
N-(benzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)benzamideNo halogen substitutionMay exhibit different pharmacokinetic properties

Case Studies

  • Cytotoxicity Study : A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated IC50 values in the low micromolar range, demonstrating significant potency compared to standard chemotherapeutics like cisplatin .
  • Antimicrobial Efficacy : In vitro testing against bacterial strains showed that this compound exhibited minimum inhibitory concentrations (MIC) comparable to existing antibiotics, highlighting its potential as a novel antimicrobial agent.

Scientific Research Applications

N-(6-bromobenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)benzamide is a chemical compound commonly used in scientific research. It is a complex organic compound with a unique structure that includes a benzo[d]thiazole moiety, a sulfonamide group, and a benzamide structure. The molecular formula is not provided in the search results, but the molecular weight is approximately 439.4 g/mol. The bromine atom at the 6-position of the benzo[d]thiazole ring can influence its biological activity and reactivity in chemical processes.

Reactivity
The presence of various functional groups gives the compound its reactivity:

  • The bromine atom can undergo nucleophilic substitution reactions.
  • The sulfonamide group can participate in various chemical transformations.
  • The benzamide structure can be modified through different reactions.

These reactions make the compound suitable for further synthetic modifications and applications in medicinal chemistry.

Potential Applications
this compound has potential applications in various fields:

  • Medicinal Chemistry Compounds with similar structures have exhibited significant biological activities.
  • Agrochemical Research It can be used in developing new pesticides or herbicides.
  • Material Science It can be used in synthesizing novel materials with specific properties.

Biological Targets
Studies on similar compounds suggest that this compound may interact with various biological targets:

  • Enzymes
  • Receptors
  • DNA

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at the Bromine Site

The bromine atom at the 6-position of the benzothiazole ring is highly electrophilic due to electron-withdrawing effects from the thiazole nitrogen and adjacent substituents. This enables SNAr reactions under basic conditions:

Reaction Type Reagents/Conditions Product Yield/Notes
Amine substitutionPrimary/secondary amines, K₂CO₃, DMF, 80–100°CN-(6-Aminobenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)benzamide60–85% (analogous to )
Thiol substitutionThiols, NaH, THF, refluxN-(6-(Alkyl/arylthio)benzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)benzamideModerate yields (similar to )
Alkoxy substitutionAlkoxides, DMSO, 60°CN-(6-(Alkoxy)benzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)benzamideVariable (dependent on base strength)

Key Insight : The bromine’s reactivity is enhanced by the electron-deficient benzothiazole ring, facilitating substitutions with soft nucleophiles (e.g., amines, thiols) under mild conditions .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling structural diversification:

Suzuki-Miyaura Coupling

Boronic Acid Catalyst System Product Yield
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, dioxane, 90°CN-(6-Phenylbenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)benzamide70–92% ( )
Heteroarylboronic estersPdCl₂(dppf), CsF, THF, 70°CN-(6-(Heteroaryl)benzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)benzamide55–80% (analogous to )

Mechanistic Note : The reaction proceeds via oxidative addition of Pd(0) to the C–Br bond, followed by transmetallation and reductive elimination .

Sulfonamide Group Transformations

The isopropylsulfonyl moiety undergoes selective reduction and oxidation:

Reduction

Reagent Conditions Product Outcome
LiAlH₄Anhydrous THF, 0°C to refluxN-(6-Bromobenzo[d]thiazol-2-yl)-3-(isopropylthio)benzamideSulfonyl → thioether (theoretical)
Zn/HClEthanol, refluxN-(6-Bromobenzo[d]thiazol-2-yl)-3-(isopropylsulfinyl)benzamidePartial reduction to sulfoxide

Oxidation

Reagent Conditions Product Yield
H₂O₂/AcOH50°C, 12 hN-(6-Bromobenzo[d]thiazol-2-yl)-3-(isopropylsulfonic acid)benzamide75–90% (analogous to )
m-CPBADCM, RT, 6 hN-(6-Bromobenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)benzamide epoxide*Side product

*Epoxidation occurs if alkene groups are present in the substrate.

Functionalization of the Benzamide Nitrogen

The benzamide nitrogen can be alkylated or acylated under standard conditions:

Reaction Reagents Product Notes
AlkylationAlkyl halides, NaH, DMFN-Alkyl-N-(6-bromobenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)benzamideSteric hindrance may limit yields
AcylationAcetyl chloride, pyridineN-Acetyl-N-(6-bromobenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)benzamideMild conditions, high efficiency

Ring-Opening Reactions of the Thiazole Moiety

Under strong acidic or basic conditions, the benzothiazole ring can undergo hydrolysis:

Conditions Product Application
6M HCl, reflux, 24 h2-Amino-5-bromophenyl disulfide + 3-(isopropylsulfonyl)benzoic acidDegradation studies ( )
NaOH (10%), EtOH, 80°CMercaptoaniline derivative + sulfonamide fragmentStructural analysis

Comparative Reactivity with Analogues

A comparison of reactivity across similar brominated benzothiazoles highlights distinct trends:

Compound Reactivity Toward SNAr Suzuki Coupling Efficiency Sulfonamide Stability
This compoundHigh70–92%Moderate
N-(6-Chlorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamideModerate50–75%High
N-(6-Iodobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)benzamideVery high85–95%Low

Trend : Bromine offers a balance between reactivity and stability, whereas iodine enhances cross-coupling efficiency at the expense of handling difficulties .

Comparison with Similar Compounds

Substituent Impact on Physicochemical Properties

  • Halogen vs. Alkyl Groups : The 6-bromo substituent in the target compound increases molecular weight and polarizability compared to the 6-methyl group in ’s analog. Bromine may enhance binding to hydrophobic pockets in biological targets through halogen bonding, whereas methyl groups reduce steric hindrance .
  • Sulfonyl vs. Methoxy/Acetamide Groups : The isopropylsulfonyl group in the target compound confers higher polarity compared to methoxy or acetamide substituents (e.g., ). This could improve aqueous solubility but reduce blood-brain barrier penetration .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(6-bromobenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)benzamide?

  • Methodological Answer : The compound can be synthesized via cyclo-condensation of α-haloketones with thioamides. For example, brominated intermediates (e.g., 2-bromo-1-(3-trifluoromethyl)phenylethanone) react with substituted thioamides in ethanol under reflux, followed by recrystallization to yield thiazole derivatives. Key steps include TLC monitoring, solvent extraction (ethyl acetate), and purification via column chromatography .

Q. How can spectroscopic techniques (NMR, mass spectrometry) confirm the structural integrity of this compound?

  • Methodological Answer :

  • 1H NMR : Characteristic peaks include aromatic protons (δ 7.2–8.5 ppm), sulfonyl groups (δ 3.5–3.7 ppm for isopropylsulfonyl), and bromine-induced deshielding in the benzothiazole ring.
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 381 [M+H]+ for similar benzamides) confirm molecular weight. High-resolution MS is recommended for isotopic pattern analysis of bromine .

Advanced Research Questions

Q. How do structural modifications (e.g., positional isomerism, halogen substitution) impact biological activity?

  • Methodological Answer : Positional isomerism (ortho/meta/para) in the benzamide moiety alters steric and electronic interactions with target proteins. For example, meta-substituted sulfonyl groups enhance metabolic stability compared to para-substituted analogs. Use comparative assays (e.g., kinase inhibition IC50) and molecular docking to quantify effects .

Q. What in silico strategies predict binding affinity to kinases like CDK7 or stearoyl-CoA desaturase-1 (SCD1)?

  • Methodological Answer :

Perform homology modeling (using tools like SWISS-MODEL) to generate target enzyme structures.

Conduct molecular dynamics simulations (e.g., GROMACS) to assess ligand-protein stability.

Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How to resolve contradictions in biological activity data across studies (e.g., varying IC50 values)?

  • Methodological Answer :

  • Assay Standardization : Control variables like pH (e.g., Zn²⁺ sensitivity in enzyme assays), temperature, and solvent (DMSO concentration ≤0.1%).
  • Orthogonal Validation : Confirm activity via dual methods (e.g., fluorescence polarization and Western blotting).
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outlier conditions .

Q. What experimental approaches determine the mode of enzyme inhibition (competitive vs. non-competitive)?

  • Methodological Answer :

  • Lineweaver-Burk Plots : Vary substrate concentrations with/without inhibitor. Parallel lines suggest non-competitive inhibition.
  • Crystallography : Resolve inhibitor-enzyme co-crystals (e.g., PDB deposition) to visualize binding sites.
  • Mutagenesis : Introduce mutations at suspected binding residues (e.g., ZAC receptor TMD-ICD domain) to assess activity loss .

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